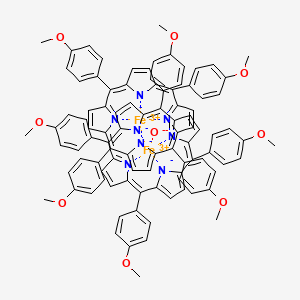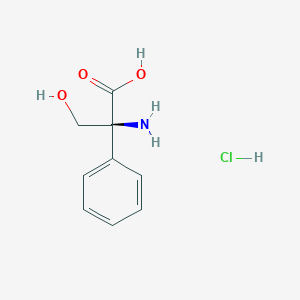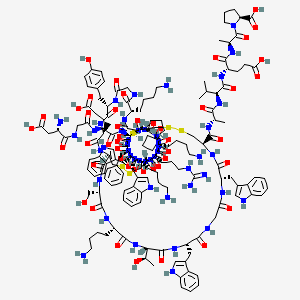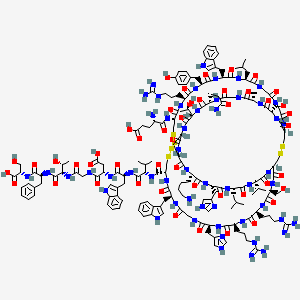![molecular formula C10H17F6N2O4S2+ B1496960 5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide CAS No. 706759-44-6](/img/new.no-structure.jpg)
5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide is a useful research compound. Its molecular formula is C10H17F6N2O4S2+ and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生化学分析
Biochemical Properties
5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide plays a significant role in biochemical reactions, particularly in the context of anion exchange membranes (AEMs). It interacts with various enzymes, proteins, and other biomolecules, primarily through ionic interactions and hydrogen bonding. The spirocyclic quaternary ammonium cation of this compound enhances its stability in alkaline media, making it a valuable component in AEMs for fuel cells and other electrochemical applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of specific metabolites . Additionally, this compound can impact cell proliferation and apoptosis, highlighting its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The spirocyclic quaternary ammonium cation facilitates strong ionic interactions with negatively charged biomolecules, while the trifluoromethylsulfonyl groups participate in hydrogen bonding and other non-covalent interactions. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound exhibits high stability in alkaline media, maintaining its structural integrity over extended periods . Its degradation products and their potential effects on cellular processes are still under investigation. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to modulate metabolic pathways and enhance cellular function without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis, highlighting the importance of dosage optimization for therapeutic applications. Threshold effects have been observed, where specific concentrations of this compound are required to achieve desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of key metabolites, thereby modulating cellular energy production and biosynthetic processes . Its interactions with specific enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, highlight its potential to alter metabolic homeostasis and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, influencing its localization and activity . The presence of transporters that facilitate its uptake and distribution is crucial for its effective function in biochemical processes.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the mitochondria, nucleus, or other organelles, where it exerts its biochemical effects . Its activity and function are influenced by its subcellular distribution, highlighting the importance of understanding its localization for therapeutic applications.
特性
CAS番号 |
706759-44-6 |
|---|---|
分子式 |
C10H17F6N2O4S2+ |
分子量 |
407.4 g/mol |
IUPAC名 |
5-azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C8H16N.C2HF6NO4S2/c1-2-6-9(5-1)7-3-4-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-8H2;9H/q+1; |
InChIキー |
ZRKYJVGRMJUKEF-UHFFFAOYSA-N |
SMILES |
C1CC[N+]2(C1)CCCC2.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |
正規SMILES |
C1CC[N+]2(C1)CCCC2.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B1496877.png)
![(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1496881.png)
![(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-(1H-pyrrol-3-yl)propan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1496882.png)
![(3Z)-1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one](/img/structure/B1496883.png)
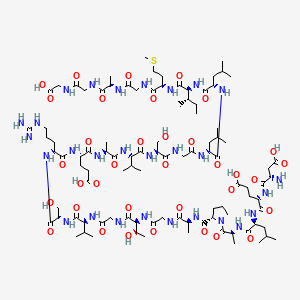
![1h-Benzimidazole-2-acetonitrile,a-[[5-(diethylamino)-2-furanyl]methylene]-5,6-dimethyl-](/img/structure/B1496895.png)
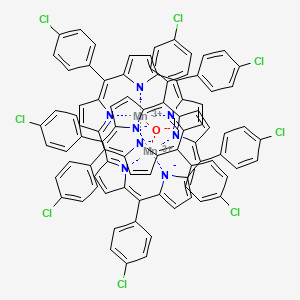
![(S)-N-(2,4-difluorobenzyl)-2'-ethyl-9'-hydroxy-1',8'-dioxo-1',2,2',4,4',5,6,8'-octahydrospiro[pyran-3,3'-pyrido[1,2-a]pyrazine]-7'-carboxamide](/img/structure/B1496903.png)

